

Spectroscopic Data of Ethanamine, N-methylene-: A Technical Guide

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Compound of Interest		
Compound Name:	Ethanamine, N-methylene-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethanamine, N-methylene-** (N-ethylidenemethanamine), a reactive imine intermediate of interest in organic synthesis and drug development. Due to its transient nature, experimental spectroscopic data for the isolated compound is scarce. Therefore, this document presents a combination of predicted data from computational models and characteristic spectral features expected for this class of compounds. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of its typical synthesis pathway.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Ethanamine**, **N-methylene-**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3	Quartet	1H	=CH-
~3.4	Quartet	2H	-N-CH ₂ -
~1.8	Doublet	3H	=CH-CH₃
~1.2	Triplet	3H	-N-CH₂-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~165	C=N
~55	-N-CH ₂ -
~25	=CH-CH₃
~15	-N-CH₂-CH₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970-2850	Medium-Strong	C-H stretch (alkane)
~1670-1650	Medium	C=N stretch (imine)[1]
~1460-1440	Medium	C-H bend (alkane)
~1250-1020	Medium	C-N stretch

Mass Spectrometry (MS)



m/z	Relative Intensity	Possible Fragment
57	High	[M]+ (Molecular Ion)
56	Moderate	[M-H]+
42	High	[M-CH₃] ⁺
29	Moderate	[C ₂ H ₅] ⁺
28	High	[CH ₂ N] ⁺ or [C ₂ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These are generalized protocols that may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Due to the volatile and reactive nature of **Ethanamine**, **N-methylene**-, in-situ generation or handling in a controlled atmosphere (e.g., a glovebox) is recommended.
- Dissolve 5-25 mg of the compound (or the reaction mixture containing it) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent should be based on the solubility of the analyte and the absence of interfering signals in the spectral regions of interest.
- Transfer the solution to a standard 5 mm NMR tube.
- If an internal standard is required for chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm).

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (or more for dilute samples)

¹³C NMR Acquisition:

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Neat Liquid):

- Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.



- Mount the sandwiched plates in the spectrometer's sample holder.
- Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
- Acquire a background spectrum of the clean, empty salt plates to subtract from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

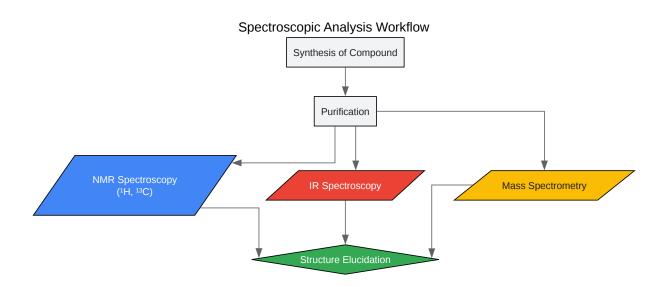
- Introduce the volatile sample into the mass spectrometer's ion source via a direct insertion probe or a gas chromatography (GC) inlet.
- The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Visualizations Synthesis of Ethanamine, N-methylene-

The following diagram illustrates a common synthetic route to N-alkyl imines, the condensation of a primary amine with an aldehyde.



Synthesis of Ethanamine, N-methylene Ethylamine + Hemiaminal Intermediate - H₂O Ethanamine, N-methylene Formaldehyde



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References



- 1. chemistry.princeton.edu [chemistry.princeton.edu]
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